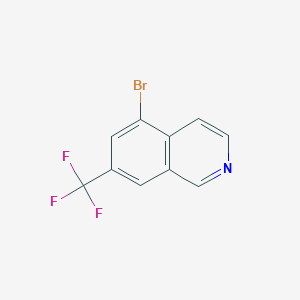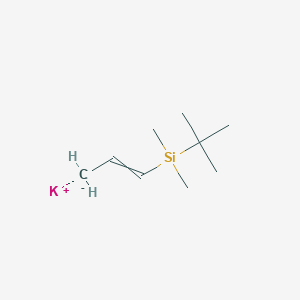
potassium;tert-butyl-dimethyl-prop-1-enylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium;tert-butyl-dimethyl-prop-1-enylsilane is a chemical compound that features a tert-butyl group, a dimethyl group, and a prop-1-enylsilane moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of potassium;tert-butyl-dimethyl-prop-1-enylsilane typically involves the reaction of tert-butyl-dimethylchlorosilane with potassium hydride in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction. The general reaction scheme is as follows:
[ \text{tert-butyl-dimethylchlorosilane} + \text{potassium hydride} \rightarrow \text{this compound} + \text{hydrogen chloride} ]
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
Potassium;tert-butyl-dimethyl-prop-1-enylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the potassium ion acts as a leaving group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silanes depending on the nucleophile used.
科学的研究の応用
Potassium;tert-butyl-dimethyl-prop-1-enylsilane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound can be used in the synthesis of biologically active molecules that contain silicon.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of silicon-based pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials, including silicone-based polymers and coatings.
作用機序
The mechanism of action of potassium;tert-butyl-dimethyl-prop-1-enylsilane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The tert-butyl and dimethyl groups provide steric hindrance, which can influence the reactivity and selectivity of the compound in different reactions. The potassium ion can act as a counterion, stabilizing the reactive intermediates formed during the reactions.
類似化合物との比較
Similar Compounds
- tert-Butyldimethyl(2-propynyloxy)silane
- Trimethylsilyl derivatives
- Dimethylsilyl derivatives
Uniqueness
Potassium;tert-butyl-dimethyl-prop-1-enylsilane is unique due to the presence of the potassium ion, which can influence its reactivity and solubility in different solvents. The combination of the tert-butyl and dimethyl groups also provides unique steric and electronic properties that can be exploited in various chemical transformations.
特性
CAS番号 |
675879-67-1 |
|---|---|
分子式 |
C9H19KSi |
分子量 |
194.43 g/mol |
IUPAC名 |
potassium;tert-butyl-dimethyl-prop-1-enylsilane |
InChI |
InChI=1S/C9H19Si.K/c1-7-8-10(5,6)9(2,3)4;/h7-8H,1H2,2-6H3;/q-1;+1 |
InChIキー |
UQJWBQATUMZNOY-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)[Si](C)(C)C=C[CH2-].[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-bromo-11H-benzo[b]fluorene](/img/structure/B12516281.png)
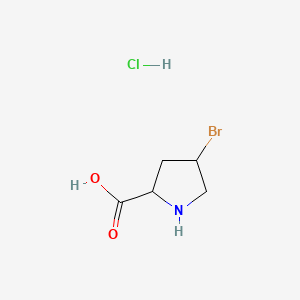
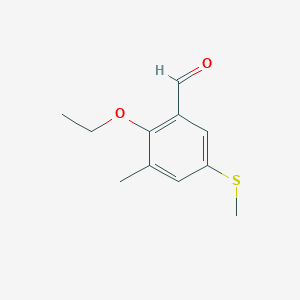
![Phenol, 4-[2-fluoro-3-(phenylseleno)propyl]-2-methoxy-](/img/structure/B12516310.png)
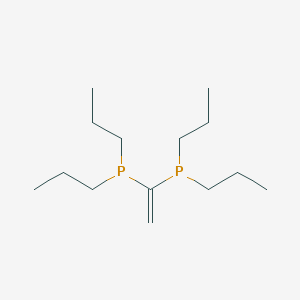
![4-{[(2-Propylheptyl)oxy]methyl}-1,3-dioxolan-2-one](/img/structure/B12516316.png)
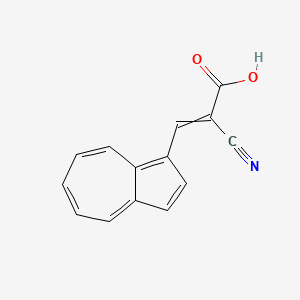
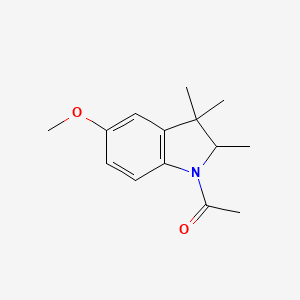
![1-(3,4-Dihydroquinolin-1(2H)-yl)-2-(thieno[2,3-d]pyrimidin-4-yloxy)ethan-1-one](/img/structure/B12516329.png)
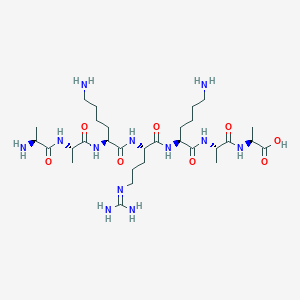
![3-(4-Bromophenyl)-1-[4-(methanesulfonyl)phenyl]prop-2-en-1-one](/img/structure/B12516332.png)
![4-[2-(2-Methoxyethoxy)ethoxy]butane-1,2-diol](/img/structure/B12516334.png)

